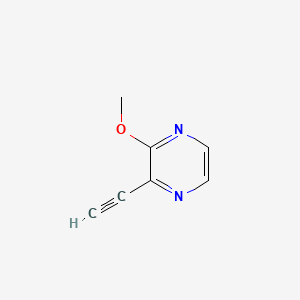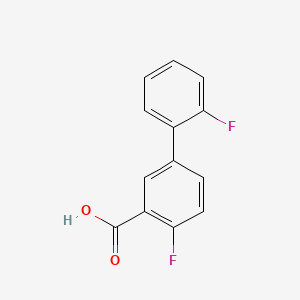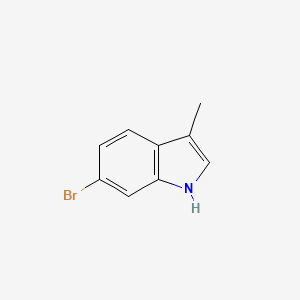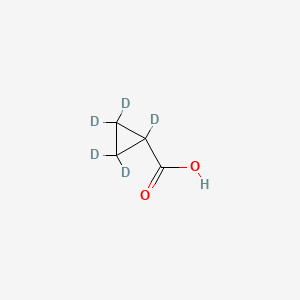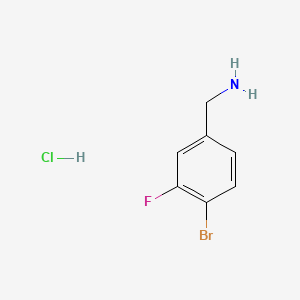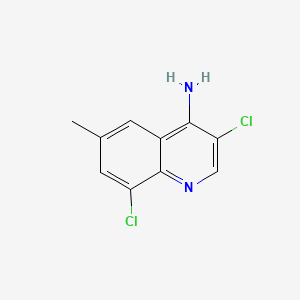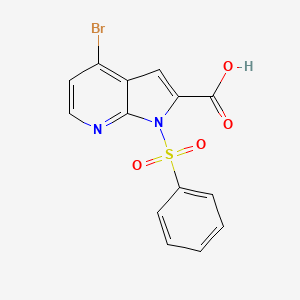
1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a phenylsulphonyl group, a bromine atom, and a carboxylic acid group attached to an azaindole core, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the azaindole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the phenylsulphonyl group can be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. Finally, the carboxylation step can be performed using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, such as in Suzuki-Miyaura coupling reactions using palladium catalysts.
Oxidation and Reduction Reactions: The phenylsulphonyl group can undergo oxidation or reduction, leading to different functional groups.
Electrophilic Aromatic Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indole derivatives, while oxidation and reduction can lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom and carboxylic acid group can also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-(Phenylsulphonyl)-4-chloro-7-azaindole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(Phenylsulphonyl)-7-azaindole-2-carboxylic acid: Lacks the halogen atom, leading to different reactivity and properties.
1-(Phenylsulphonyl)-4-bromoindole-2-carboxylic acid: Similar structure but without the aza group, affecting its electronic properties and reactivity.
Uniqueness: 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid is unique due to the combination of the phenylsulphonyl group, bromine atom, and carboxylic acid group on the azaindole core. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDJFTHSCPFIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155437 |
Source


|
| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-63-4 |
Source


|
| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
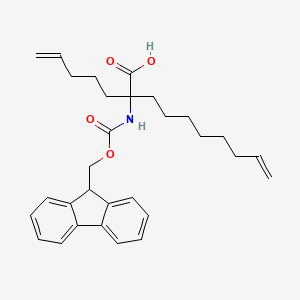
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)
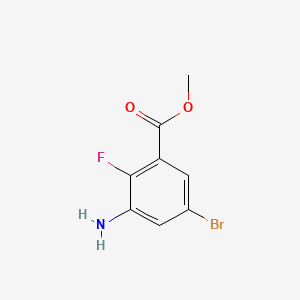

![2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline](/img/structure/B595072.png)
